molecular formula C9H10N2O B8331597 3-(3-Cyanopyridin-4-yl)-1-propanol

3-(3-Cyanopyridin-4-yl)-1-propanol

Cat. No.: B8331597
M. Wt: 162.19 g/mol
InChI Key: KLWVGPWKLONRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyanopyridin-4-yl)-1-propanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-(3-hydroxypropyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c10-6-9-7-11-4-3-8(9)2-1-5-12/h3-4,7,12H,1-2,5H2

InChI Key

KLWVGPWKLONRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (2.5 g, 25 mmol) is dissolved in THF (30 ml), and thereto is added a solution of n-butyl lithium in hexane (14.3 ml, 24 mmol) at −70° C. The mixture is stirred for 15 minutes, and thereto is added a solution of 3-cyano-4-methylpyridine (2.4 g, 20 mmol) obtained in Reference Example 33 in THF (20 ml). Ten minutes thereafter, ethylene oxide (1.1 g, 24 mmol) is added to the mixture, and the mixture is warmed to 20° C. over a period of time for one hour. The reaction is quenched with a saturated brine (50 ml), and the mixture is extracted with ethyl acetate (150 ml×2). The organic layer is washed with a saturated brine (100 ml×2), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (1.2 g) as a pale brown oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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